molecular formula C14H15N3O4S2 B5199590 2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE

2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE

Cat. No.: B5199590
M. Wt: 353.4 g/mol
InChI Key: DIQRRRASKWSQRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various benzothiazole derivatives with different functional groups, which can exhibit unique biological activities .

Scientific Research Applications

2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing other benzothiazole derivatives.

    Biology: Investigated for its potential as an anti-bacterial, anti-fungal, and anti-viral agent.

    Medicine: Explored for its anti-cancer properties and potential use in drug development.

    Industry: Utilized in the development of fluorescent probes and imaging agents

Mechanism of Action

The mechanism of action of 2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring can bind to enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxolan-2-ylmethyl group enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S2/c18-13(15-7-10-2-1-5-21-10)8-22-14-16-11-4-3-9(17(19)20)6-12(11)23-14/h3-4,6,10H,1-2,5,7-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQRRRASKWSQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

50.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727341
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.